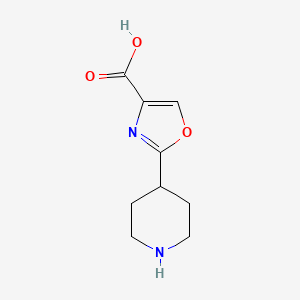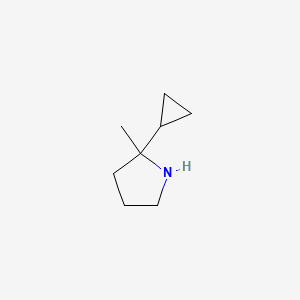
2-(Piperidin-4-yl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)oxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. These reagents facilitate the formation of the oxazole ring at elevated temperatures (70–90°C) with subsequent in-line quenching of residual HF . Another method involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which improves the safety and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow synthesis and scalable reagents like Deoxo-Fluor® and manganese dioxide suggests potential for industrial-scale production with enhanced safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form oxazoles.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as chloroacetyl chloride in the presence of triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-(Piperidin-4-yl)oxazole-4-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes . Additionally, the oxazole ring can participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride
- 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(Piperidin-4-yl)oxazole-4-carboxylic acid is unique due to its combination of a piperidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential for diverse applications in drug development and material science .
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) |
Clé InChI |
YGPIZYCVDOQQBE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)




![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)

